benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Benzyl 2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic sulfonamide derivative featuring a norbornane-like framework with a fused thiaza ring system. This compound is structurally related to 4-hydroxyproline derivatives, which are critical in biological systems, such as collagen stabilization and anticancer activity . The presence of the sulfonyl (SO₂) group at the 2-position distinguishes it from oxygen-containing analogs (e.g., 2-oxa derivatives) and imparts unique electronic and steric properties. Its crystal structure reveals a three-dimensional network stabilized by C–H···O interactions, with conformational flexibility in the benzyl ester moiety .
Properties
IUPAC Name |
benzyl 2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(18-8-10-4-2-1-3-5-10)14-7-12-6-11(14)9-19(12,16)17/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFBLNQFAVFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of benzyl chloroformate with 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Benzyl 3-Oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Difference : Replaces the sulfonyl group with a ketone oxygen (C=O).
- Impact : Reduced electron-withdrawing effects and altered hydrogen-bonding capacity. The oxa analog exhibits a similar bicyclic framework but lacks the sulfonyl group’s rigidity, leading to distinct conformational dynamics in crystal packing .
- Biological Relevance : Derivatives of this compound, such as (2S,4S)-4-hydroxyproline, demonstrate anticancer activity .
tert-Butyl 3-Oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Difference: Substitutes the benzyl ester with a tert-butyl group and retains the thia (sulfur) atom instead of sulfonyl. The thia analog’s sulfur atom increases lipophilicity compared to sulfonyl or oxa derivatives .
Benzyl 5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Difference : Lacks the sulfonyl or oxa group and introduces a hydroxyl group at the 5-position.
- Impact : The hydroxyl group facilitates hydrogen bonding, influencing solubility and receptor interactions. This compound is marketed as a racemic mixture for research applications .
Physicochemical Properties
Crystallographic and Conformational Analysis
- Target Compound: Crystallizes in the monoclinic P2₁ space group (a = 11.212 Å, b = 8.894 Å, c = 12.258 Å, β = 105.3°). Two distinct conformers in the asymmetric unit differ in C–O–C–C torsional angles (155.5° vs. 178.6°), affecting benzyl group orientation .
- Oxa Analog : Similar P2₁ space group but with reduced torsional strain due to the absence of sulfonyl rigidity .
Biological Activity
Benzyl 2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound of interest due to its unique bicyclic structure and potential pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic framework that includes sulfur and nitrogen atoms, which are significant in medicinal chemistry for influencing biological activity. Its molecular formula is with a molecular weight of approximately 265.33 g/mol.
The biological activity of benzyl 2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is primarily attributed to its ability to interact with various biochemical pathways. The presence of the dioxo group enhances its reactivity, potentially leading to interactions with cellular targets such as enzymes and receptors.
Key Biochemical Pathways Affected:
- Topoisomerase Inhibition : The compound has been studied for its potential to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. In vitro studies indicate varying degrees of inhibitory activity against different topoisomerase types.
- Cytotoxic Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although further research is needed to elucidate the specific mechanisms involved.
Pharmacokinetics
The pharmacokinetic profile of benzyl 2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is still under investigation. However, its absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding its bioavailability and therapeutic potential.
| Property | Description |
|---|---|
| Absorption | Likely influenced by lipophilicity due to the bicyclic structure |
| Distribution | Predicted to distribute widely in body tissues |
| Metabolism | Expected to undergo hepatic metabolism |
| Excretion | Primarily through renal pathways |
Case Studies
Several studies have explored the biological activities associated with this compound:
- Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects at certain concentrations, indicating potential as an anticancer agent .
- Topoisomerase Inhibition : A study evaluating various derivatives found that some exhibited inhibitory effects on topoisomerase II, which is vital for DNA unwinding during replication .
- Antimicrobial Testing : Initial tests revealed promising antimicrobial activity against specific bacterial strains, warranting further exploration into its use as an antibiotic .
Research Findings Overview
Recent research highlights the need for further investigation into the biological activity of benzyl 2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate:
- Efficacy in Cancer Treatment : The cytotoxic properties observed suggest that this compound could be a candidate for developing new cancer therapies.
- Potential as an Antimicrobial Agent : The antimicrobial properties observed in preliminary studies indicate a need for additional research into its application in treating bacterial infections.
Q & A
Basic: What are the common synthetic routes for benzyl 2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate?
The synthesis typically involves multi-step routes focusing on bicyclic framework formation and subsequent functionalization. Key steps include:
- Cyclization : Formation of the azabicyclo[2.2.1]heptane core via intramolecular reactions, such as ring-closing metathesis or acid-catalyzed cyclization.
- Functionalization : Introduction of the dioxo-thia moiety using oxidizing agents (e.g., mCPBA for sulfone formation) and carboxylation via benzyl chloroformate.
- Protection/Deprotection : Use of tert-butyl groups (e.g., Boc protection) to stabilize intermediates .
Advanced: How can conformational variations in the bicyclic framework impact reactivity in downstream reactions?
Conformational flexibility, particularly in the C—O—C—C torsion angles of the bicyclic system, alters steric accessibility and electronic environments. For example:
- Steric hindrance : The tert-butyl group in analogs like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate restricts nucleophilic attack at specific positions.
- Hydrogen bonding : Variations in crystal packing (e.g., C—H⋯O interactions) influence solubility and intermolecular reactivity.
- Experimental validation : Use X-ray crystallography (SHELXL refinement) and DFT calculations to map energy-minimized conformers .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₃NO₄S).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches.
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions .
Advanced: How to resolve contradictions in crystallographic data from different batches?
Address discrepancies using:
- Refinement protocols : Apply SHELXL with restraints for thermal parameters and H-atom positions to reduce noise .
- Hydrogen bonding analysis : Compare C—H⋯O/S interactions across datasets; inconsistencies may arise from solvent inclusion or packing effects.
- Twinned data handling : Use PLATON or TWINLAWS to detect and model twin domains .
Basic: What are the solubility and storage recommendations for this compound?
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMSO, DMF) with sonication.
- Storage : Store at -80°C (6-month stability) or -20°C (1-month stability) in airtight, light-protected vials. Avoid freeze-thaw cycles .
Advanced: What strategies enable regioselective functionalization of the bicyclic core?
- Steric control : Leverage bulky groups (e.g., tert-butyl) to direct electrophiles to less hindered positions.
- Catalytic methods : Use Pd-catalyzed cross-coupling for C–H activation at electron-rich sites.
- Protecting groups : Temporary Boc protection of the amine facilitates selective sulfonation or carboxylation .
Basic: What handling and safety protocols are recommended?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Documentation : Review SDS for toxicity data and disposal guidelines. COA validation ensures >97% purity .
Advanced: How can computational modeling predict biological interactions of this compound?
- Docking studies : Use AutoDock Vina to screen against targets like proteases or GPCRs, focusing on the bicyclic core’s rigidity.
- MD simulations : Simulate binding dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
